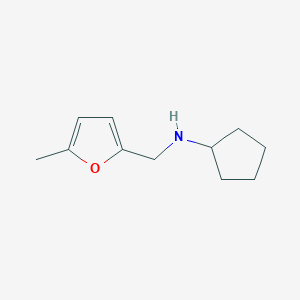![molecular formula C10H18F2N2O2 B6152972 tert-butyl N-[(3R)-5,5-difluoropiperidin-3-yl]carbamate CAS No. 2089320-98-7](/img/new.no-structure.jpg)
tert-butyl N-[(3R)-5,5-difluoropiperidin-3-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-[(3R)-5,5-difluoropiperidin-3-yl]carbamate: is a chemical compound with the molecular formula C10H18F2N2O2 and a molecular weight of 236.26 g/mol . This compound is characterized by the presence of a tert-butyl group, a difluoropiperidine ring, and a carbamate functional group. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties and reactivity.
Preparation Methods
The synthesis of tert-butyl N-[(3R)-5,5-difluoropiperidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a difluoropiperidine derivative. One common method includes the use of Boc anhydride and ethanol, followed by the addition of ammonia solution under controlled temperature conditions . The reaction mixture is then stirred at room temperature for an extended period to ensure complete reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
tert-butyl N-[(3R)-5,5-difluoropiperidin-3-yl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the difluoropiperidine ring can be targeted by nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions with aryl halides have been investigated, using bases like cesium carbonate in solvents such as 1,4-dioxane.
Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-butyl N-[(3R)-5,5-difluoropiperidin-3-yl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is used in biochemical assays and as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the development of new materials and in various industrial chemical processes
Mechanism of Action
The mechanism of action of tert-butyl N-[(3R)-5,5-difluoropiperidin-3-yl]carbamate involves its interaction with specific molecular targets and pathways. The difluoropiperidine ring and carbamate group play crucial roles in its reactivity and binding properties. The compound may act by inhibiting or modulating the activity of enzymes or receptors, depending on its specific application .
Comparison with Similar Compounds
tert-butyl N-[(3R)-5,5-difluoropiperidin-3-yl]carbamate can be compared with other similar compounds, such as:
This compound: Similar in structure but may have different substituents on the piperidine ring.
This compound: Another similar compound with variations in the functional groups attached to the piperidine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and binding properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
2089320-98-7 |
|---|---|
Molecular Formula |
C10H18F2N2O2 |
Molecular Weight |
236.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



